(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
CAS No.: 156719-39-0
Cat. No.: VC0013728
Molecular Formula: C₇H₁₇Cl₂N₃O₂S
Molecular Weight: 277.04
* For research use only. Not for human or veterinary use.
![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride - 156719-39-0](/images/no_structure.jpg)
Specification
CAS No. | 156719-39-0 |
---|---|
Molecular Formula | C₇H₁₇Cl₂N₃O₂S |
Molecular Weight | 277.04 |
IUPAC Name | (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1 |
SMILES | CSC(=NCCCC(C(=O)O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Chemical Structure
(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride features a modified amino acid structure with a methylthio group integrated into its molecular framework. The compound contains an amino acid backbone derived from L-ornithine with a methylthio modification at the terminal nitrogen. The chemical presents a stereospecific configuration with the (2S) designation indicating the specific spatial arrangement of atoms around the alpha carbon, which is characteristic of naturally occurring L-amino acids. The structural arrangement includes a pentanoic acid backbone with an amino group at the C2 position and a modified amino group at the C5 position .
Molecular Formula and Weight
The compound is represented by the molecular formula C7H16ClN3O2S, comprising 7 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. Its calculated molecular weight is 241.74 g/mol, which is an important parameter for analytical identification and characterization procedures . The hydrochloride form indicates that the compound exists as a salt, with the chloride anion balancing the positive charge typically found on the amino groups of the molecule.
Parent Compound Relationship
The compound is derived from the parent compound S-Methyl-L-thiocitrulline (CID 107968), with the addition of hydrochloride to form a stable salt. This relationship is important for understanding the compound's chemical behavior and properties, as salt formation typically enhances stability and solubility characteristics compared to the free base form . The parent-derivative relationship also provides insight into the compound's potential biological activities and research applications.
Nomenclature and Identification Systems
Systematic Naming Conventions
The systematic IUPAC name (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride precisely describes the chemical structure and stereochemistry of the compound. This nomenclature follows standard IUPAC rules that enable unambiguous identification of the chemical structure by specifying the arrangement of functional groups and stereochemical configuration . The systematic name can be broken down into components that describe the core pentanoic acid structure with specific functional group modifications and stereochemistry.
Registry Identifiers and Alternative Names
The compound is registered with the CAS number 156719-39-0, which serves as a unique identifier in chemical databases and scientific literature . Several synonyms are also associated with this compound, including:
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L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)
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S-methyl-L-thiocitrulline hydrochloride
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(2S)-2-amino-5-{[(methylsulfanyl)methanimidoyl]amino}pentanoic acid hydrochloride
These alternative names reflect different naming conventions and highlight the compound's relationship to L-ornithine and thiocitrulline, which can facilitate identification across different scientific disciplines and literature sources.
Digital Chemical Identifiers
For computational chemistry and database applications, the compound is assigned the following digital identifiers:
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InChI: InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1
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InChIKey: PUDRIFKGLXQFOM-JEDNCBNOSA-N
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SMILES: CSC(=NCCCC@@HN)N.Cl
These identifiers are essential for digital representation and searching in chemical databases, enabling computational analysis and cross-referencing across different chemical information systems.
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of (2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride is limited in the provided search results, similar compounds in this class typically exist as crystalline powders or solids at room temperature. Based on the related compound S-METHYL-L-THIOCITRULLINE, we can infer some physical characteristics that may apply to the hydrochloride form as well .
Predicted Physicochemical Parameters
Several physicochemical parameters have been predicted for the related compound S-METHYL-L-THIOCITRULLINE, which may provide insight into the properties of the hydrochloride form:
Parameter | Value | Method |
---|---|---|
Boiling Point | 369.4±52.0 °C | Predicted |
Density | 1.35±0.1 g/cm³ | Predicted |
pKa | 2.48±0.24 | Predicted |
These predicted values provide a basis for understanding the compound's behavior under different conditions, though experimental verification would be necessary for precise applications requiring exact physicochemical parameters.
Supplier | Product Number | Package Size | Price (as of 2021/12/16) |
---|---|---|---|
Chem-Impex | 07077 | 5 mg | $50.40 |
Chem-Impex | 07077 | 25 mg | $128.13 |
Chem-Impex | 07077 | 100 mg | $384.38 |
These packaging options provide flexibility for researchers to purchase quantities appropriate for their specific experimental needs, from small-scale preliminary testing to larger research projects.
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